molecular formula C9H9BrN2O2 B3089602 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 1196153-28-2

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B3089602
CAS No.: 1196153-28-2
M. Wt: 257.08 g/mol
InChI Key: HFSFEKROFQCDII-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, two methyl groups, and a fused pyrido-oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido-oxazin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Lacks the bromine atom but shares the core structure.

    6-Chloro-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: Contains a fluorine atom in place of bromine.

Uniqueness

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFEKROFQCDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-6-bromopyridin-3-ol (250 mg, 1.32 mmol) and K2CO3 in acetone (5 mL) was added ethyl 2-bromoisobutyrate (0.29 ml, 1.98 mmol) and the reaction was stirred for 1 hour at room temperature and overnight at reflux. The acetone was removed, and to the residue was added dichloromethane and water. The layers were separated and the aqueous was extracted with dichloromethane (1x). The organic layer was dried (MgSO4), filtered, and concentrated to afford 6-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 7.27 (300 mg). LCMS-ESI+ (m/z): [M+H]+ calcd for C9H10BrN2O2: 257.0; found: 257.1.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

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